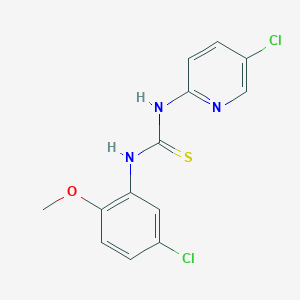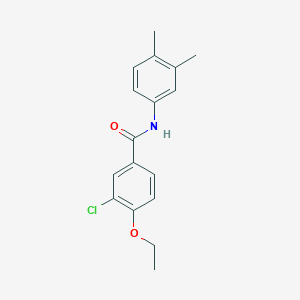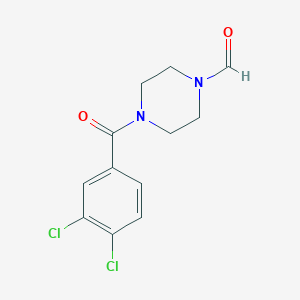
N-(4-methoxyphenyl)-3-(4-nitrophenyl)acrylamide
説明
N-(4-methoxyphenyl)-3-(4-nitrophenyl)acrylamide, commonly known as MNPA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. MNPA has been found to have various biochemical and physiological effects, making it a promising compound for further study.
科学的研究の応用
Corrosion Inhibition
N-(4-methoxyphenyl)-3-(4-nitrophenyl)acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. A study by Abu-Rayyan et al. (2022) examined acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. Their results showed that these compounds are effective mixed-type inhibitors, significantly reducing corrosion in these environments. This suggests potential industrial applications in metal protection and maintenance (Abu-Rayyan et al., 2022).
Antiproliferative Activity
Research by Tanış et al. (2019) focused on the synthesis of N-(4-nitrophenyl)acrylamide and its antiproliferative activity. They discovered that this compound has low toxicity on cancer cells, indicating potential for biomedical research, especially in developing treatments that target cancer cells while minimizing harm to healthy cells (Tanış et al., 2019).
Polymerization and Drug Delivery
A study on the polymerization of acrylamide derivatives, including N-isopropylacrylamide, by Convertine et al. (2004), revealed their potential in drug delivery systems. They demonstrated controlled polymerization techniques, essential for creating polymers with specific characteristics suited for medical applications, such as targeted drug delivery (Convertine et al., 2004).
Synthesis Methods
Research by Jia-cheng (2012) provided insights into the synthesis of related acrylamide compounds, such as N-(2-bromo-4-methoxyphenyl)acrylamide. This study highlighted efficient synthesis methods with environmental benefits, which is crucial for sustainable chemical manufacturing (Jia-cheng, 2012).
Cytotoxicity of Derivatives
A study by Hassan et al. (2014) on the cytotoxicity of certain acrylamide derivatives against Ehrlich Ascites Carcinoma (EAC) cells demonstrated the biomedical relevance of these compounds. Understanding their cytotoxic effects is critical for advancing cancer treatment research (Hassan et al., 2014).
特性
IUPAC Name |
(E)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-22-15-9-5-13(6-10-15)17-16(19)11-4-12-2-7-14(8-3-12)18(20)21/h2-11H,1H3,(H,17,19)/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFMVOINLAKJIR-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide](/img/structure/B5765255.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5765264.png)
![N,N-dimethyl-6-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5765265.png)

![2-(2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5765278.png)
![4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5765282.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2-ethoxyphenol](/img/structure/B5765290.png)
![N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B5765291.png)



![N-cyclohexyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5765328.png)

